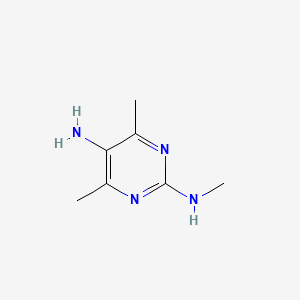

N2,4,6-Trimethylpyrimidine-2,5-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N2,4,6-Trimethylpyrimidine-2,5-diamine is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of three methyl groups at positions 2, 4, and 6, and two amino groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,4,6-Trimethylpyrimidine-2,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine with ammonia or an amine source under elevated temperatures and pressures. The reaction conditions, such as temperature, pressure, and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N2,4,6-Trimethylpyrimidine-2,5-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Research indicates that N2,4,6-trimethylpyrimidine-2,5-diamine exhibits significant biological activities. It has been studied for its potential as an enzyme inhibitor in various metabolic pathways associated with diseases such as cancer and infections caused by protozoan parasites like Trypanosoma brucei, which is responsible for human African trypanosomiasis .

In one study, compounds bearing the trimethylpyrimidine moiety were synthesized and evaluated for their effectiveness against cancer cell lines. Results showed that these compounds could inhibit the growth of specific cancer cells by interfering with key signaling pathways . The mechanism of action often involves binding to the active sites of enzymes, thereby preventing substrate interaction and catalytic activity.

Enzyme Inhibition Studies

This compound has been identified as a promising candidate for developing inhibitors targeting Myeloid Cell Leukemia 1 (Mcl-1), a protein implicated in the survival of cancer cells. In experiments involving mouse models, derivatives of this compound demonstrated improved pharmacokinetic properties compared to other classes of inhibitors .

Organic Synthesis Applications

The compound serves as an essential building block in organic synthesis. Its unique structure allows it to be utilized in creating more complex molecules through various organic transformations. For instance, it can be employed in reactions involving alkylation or amidation processes to produce derivatives with enhanced biological activities.

Case Study 1: Inhibition of Trypanosoma brucei

A series of experiments were conducted to evaluate the effectiveness of this compound derivatives against Trypanosoma brucei. The results indicated that specific modifications to the pyrimidine structure could enhance inhibitory potency against this protozoan parasite. The study highlighted the potential for developing new therapeutic agents for treating human African trypanosomiasis .

Case Study 2: Anticancer Activity Against H929 Cells

Another significant study involved synthesizing over 150 compounds based on the trimethylpyrimidine scaffold to assess their anticancer properties against H929 cells (a human myeloma cell line). The findings revealed that certain analogs exhibited potent growth inhibition while maintaining favorable pharmacokinetic profiles in mouse models .

Mechanism of Action

The mechanism of action of N2,4,6-Trimethylpyrimidine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

5-Methylpyrimidine-2,4-diamine: Similar structure but with a single methyl group at position 5.

N2-Methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine: Contains additional functional groups, leading to different properties and applications.

Uniqueness

N2,4,6-Trimethylpyrimidine-2,5-diamine is unique due to the presence of three methyl groups and two amino groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

2-N,4,6-trimethylpyrimidine-2,5-diamine |

InChI |

InChI=1S/C7H12N4/c1-4-6(8)5(2)11-7(9-3)10-4/h8H2,1-3H3,(H,9,10,11) |

InChI Key |

JXAGNBSKBASCEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)NC)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.